molecular formula C10H12O4S B135036 (2S)-(+)-Glycidyl tosylate CAS No. 70987-78-9

(2S)-(+)-Glycidyl tosylate

Cat. No. B135036
CAS RN: 70987-78-9
M. Wt: 228.27 g/mol
InChI Key: NOQXXYIGRPAZJC-VIFPVBQESA-N
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Description

(2S)-(+)-Glycidyl tosylate is an important medicinal intermediate that can be synthesized from (R)-(-)-3-chloro-1,2-propanediol, a side product in the preparation of (S)-(+)-epichlorohydrin through hydrolytic kinetic resolution of racemic epichlorohydrin . This compound serves as a key intermediate in various chemical syntheses due to its reactive epoxide group.

Synthesis Analysis

The synthesis of (2S)-(+)-glycidyl tosylate involves the fractionation of the side product (R)-(-)-3-chloro-1,2-propanediol, followed by cyclization under basic conditions to form (S)-(+)-glycidol. Subsequently, (S)-(+)-glycidol is esterified with p-toluenesulfonyl chloride to yield (2S)-(+)-glycidyl tosylate with an optimal yield of 73% . This process highlights the efficient utilization of side products from other reactions, contributing to a more sustainable chemical synthesis approach.

Molecular Structure Analysis

The molecular structure of (2S)-(+)-glycidyl tosylate includes an epoxide ring, which is a three-membered cyclic ether, and a tosylate group derived from p-toluenesulfonyl chloride. The stereochemistry of the compound is indicated by the (S)-configuration, which is crucial for its reactivity and interaction with other molecules in subsequent chemical reactions.

Chemical Reactions Analysis

(2S)-(+)-Glycidyl tosylate's reactivity is primarily due to its epoxide group, which can undergo ring-opening reactions with various nucleophiles. For instance, tosylated glycerol carbonate, a related compound, demonstrates reactivity towards nucleophiles such as thiols, alcohols, and primary amines, leading to the formation of glycidol analogues with carbonate or carbamate groups . This suggests that (2S)-(+)-glycidyl tosylate could also be used as a versatile intermediate for synthesizing functionalized glycidol derivatives.

Physical and Chemical Properties Analysis

While the specific physical properties of (2S)-(+)-glycidyl tosylate are not detailed in the provided papers, the chemical properties can be inferred from its structure and reactivity. The presence of the epoxide group makes it a reactive intermediate in various chemical transformations, including nucleophilic ring-opening reactions. The tosylate group enhances its reactivity by making the epoxide more susceptible to nucleophilic attack due to the electron-withdrawing nature of the tosyl group.

Scientific Research Applications

Polymer Chemistry

  • Polymerization Potential : Glycidyl tosylate can be copolymerized with ethylene oxide and propylene oxide, yielding copolymers with incorporated tosylate moieties. This enables the creation of a range of functionalized polyethers, which are otherwise difficult to synthesize through conventional methods (Jung, Ziegler, Blankenburg, & Frey, 2019).

Medicinal Chemistry

  • Synthesis of Medicinal Intermediates : (S)-(+)-Glycidyl tosylate is used as a key intermediate in the synthesis of important medicinal compounds. It can be synthesized from (R)-(-)-3-chloro-1,2-propanediol, a byproduct in the preparation of (S)-(+)-epichlorohydrin, and is useful in various pharmaceutical syntheses (Zhang Ming-guang, 2007).

Organic Synthesis and Process Development

  • Manufacturing Glycidyl Nitrate : A two-step process for manufacturing glycidyl nitrate from glycidol involves the use of glycidyl tosylate. This method is safer and avoids the use of dangerous reactants common in traditional processes (Ochoa-Gómez & Blanco-Gómez, 2011).

Electro-Optical Applications

  • Ionic Polyacetylene : Glycidyl tosylate is used in the synthesis of ionic conjugated polymers with reactive functionalities. These polymers, like poly(2-ethynyl-N-glycidylpyridinium tosylate), exhibit unique electro-optical properties, such as well-defined redox processes, making them relevant in materials science (Gal, Jin, Karim, & Cho, 2009).

Chiral Chemistry

  • Enantiomeric Separation : (2S)-(+)-Glycidyl tosylate is involved in the study of catalytic asymmetric epoxidation, and its enantiomers can be separated using chiral selectors, which is crucial in asymmetric synthesis (Morante-Zarcero et al., 2008).

Glycidol Derivatives

  • Functionalized Glycidol Derivatives : Tosylated glycerol carbonate, an analog of glycidyl tosylate, is explored for its reactivity towards nucleophiles. This research contributes to the synthesis of novel glycidol derivatives, expanding the utility of glycidyl-based compounds (Rousseau et al., 2009).

Safety And Hazards

“(2S)-(+)-Glycidyl tosylate” may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It also causes serious eye damage and is suspected of causing genetic defects .

properties

IUPAC Name

[(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXXYIGRPAZJC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029330
Record name (2S)-Glycidyl tosylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-(+)-Glycidyl tosylate

CAS RN

70987-78-9
Record name (S)-Glycidyl tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70987-78-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl tosylate, (S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-Glycidyl tosylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxiranemethanol, 4-methylbenzene-sulfonate, (S)
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Record name (2S)-(+)-Glycidyl p-Toluenesulfonate
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Record name GLYCIDYL TOSYLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5A4KBQ99
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Synthesis routes and methods

Procedure details

To a solution of 10 g of 3-chloro-1,2-propanediol (0.09 mol) and 40 ml of water, was added dropwise at 24-26° C. 16.6 g of 24% sodium hydroxide (0.1 mol). The solution was stirred for one hour. The solution was cooled and thereto 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene, and then 16.6 g of 24% sodium hydroxide (0.1 mol) were added under stirring at 0-5° C. And the solution was stirred for one hour. After separation with a separating funnel, the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water. The excess solvent was removed under vacuo. The chemical purity by HPLC at that time was 98.3%. The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V) to give 14.0 g of glycidyl tosylate. Chemical purity: 99.6% (yield: 68%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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